molecular formula C21H12Cl3N3 B3258683 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine CAS No. 307929-35-7

2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine

Cat. No.: B3258683
CAS No.: 307929-35-7
M. Wt: 412.7 g/mol
InChI Key: WZYARQBERBTBKY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,3,5-Triazine (B166579) Chemistry

The journey into the chemistry of 1,3,5-triazines began in the 19th century with the synthesis of melamine, 2,4,6-triamino-1,3,5-triazine, by Liebig in 1834. nih.gov A significant leap in the application of these compounds occurred in the late 1930s with the development of melamine-formaldehyde resins, marking the advent of a new class of durable polymers. nih.gov The parent compound, 1,3,5-triazine itself, was later synthesized, and its chemistry was further elucidated. nih.gov

Key to the expansion of 1,3,5-triazine chemistry was the preparation of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netmdpi.com This highly reactive intermediate became a gateway to a multitude of triazine derivatives, as the chlorine atoms could be sequentially and selectively replaced by a wide range of nucleophiles. This stepwise substitution, controllable by temperature, allowed for the precise construction of mono-, di-, and trisubstituted triazines with tailored properties. nih.gov Classical synthetic methods, such as the Pinner and Bamberger triazine syntheses, further broadened the accessibility of diverse triazine structures. researchgate.netmdpi.com Over the decades, the evolution of 1,3,5-triazine chemistry has been propelled by the discovery of its utility in various sectors, including the development of herbicides like atrazine (B1667683) and simazine, reactive dyes for textiles, and a plethora of biologically active molecules. researchgate.netrsc.org

Fundamental Importance of the 1,3,5-Triazine Scaffold in Organic Synthesis and Materials Science

The 1,3,5-triazine scaffold is a cornerstone in both organic synthesis and materials science due to its unique structural and electronic characteristics. Its planar, aromatic nature, combined with the presence of three electron-withdrawing nitrogen atoms, imparts a distinct reactivity profile.

In organic synthesis , the 1,3,5-triazine ring is a versatile building block. The controlled, sequential substitution of chlorine atoms in cyanuric chloride allows for the construction of complex, multifunctional molecules with high precision. nih.gov This has been extensively exploited in medicinal chemistry to generate libraries of compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net Furthermore, the triazine ring can serve as a precursor to other heterocyclic systems through ring-opening and recyclization reactions, expanding its synthetic utility. researchgate.net Modern synthetic methodologies, such as microwave-assisted and sonochemical protocols, have been developed to create 1,3,5-triazine derivatives in an efficient and environmentally friendly manner. nih.govchim.it

In materials science , the symmetrical and rigid nature of the 1,3,5-triazine core makes it an ideal component for the construction of advanced materials. Its derivatives are integral to the development of:

Polymers and Resins: Melamine-based resins are renowned for their thermal stability and durability. nih.gov

Photo- and Electroluminescent Materials: The triazine scaffold is used to create materials for organic light-emitting diodes (OLEDs), including those exhibiting thermally activated delayed fluorescence (TADF). rsc.org

Supramolecular Assemblies: The triazine unit acts as a versatile building block for constructing metal-organic frameworks (MOFs) and other supramolecular structures through coordination chemistry. researchgate.net

Covalent Organic Frameworks (COFs): Covalent triazine frameworks (CTFs) are a class of porous polymers with high thermal and chemical stability, finding applications in gas storage, separation, and catalysis. acs.orgbohrium.comrsc.org

Dendrimers and Hyperbranched Polymers: The trifunctional nature of the triazine core allows for its use as a branching point in the synthesis of dendrimers. nih.gov

Rationale for Academic Research on 2,4,6-Tris(chlorophenyl)-1,3,5-triazine Derivatives: Focus on Electronic and Steric Effects Imparted by Halogenated Phenyl Moieties

The academic fascination with 2,4,6-tris(chlorophenyl)-1,3,5-triazine derivatives stems from the predictable yet profound influence of the halogenated phenyl substituents on the core properties of the triazine ring. The introduction of these groups allows for a systematic investigation of structure-property relationships.

Electronic Effects: The chlorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect. When attached to the phenyl rings, which are in turn connected to the triazine core, this effect is transmitted through the aromatic system. This has several important consequences:

Modulation of Reactivity: The electron-deficient nature of the triazine ring is further enhanced, influencing its reactivity towards nucleophiles.

Tuning of Optoelectronic Properties: The electronic perturbations can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby tuning its absorption, emission, and charge-transport properties for applications in organic electronics.

Control of Intermolecular Interactions: The steric bulk can prevent close packing of the molecules in the solid state, potentially leading to materials with amorphous character and good solubility. Conversely, specific substitution patterns might encourage unique packing motifs driven by weak intermolecular interactions.

Influence on Polymerization: In the context of creating polymers or frameworks, the steric hindrance can affect the geometry and porosity of the resulting material.

Conformational Rigidity: The steric interactions between the phenyl rings can restrict their rotation, leading to a more rigid molecular structure, which can be advantageous in applications requiring a well-defined geometry.

The systematic study of different isomers, such as 2,4,6-tris(2-chlorophenyl)-, -(3-chlorophenyl)-, and -(4-chlorophenyl)-1,3,5-triazine, allows for a fine-tuning of these electronic and steric parameters, providing valuable insights into the design of new functional molecules and materials.

Scope and Objectives of Advanced Scholarly Investigations on 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine

Advanced scholarly investigations into this compound are driven by the goal of harnessing its unique combination of properties for specific, high-value applications. The primary objectives of such research include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to high-purity this compound is a fundamental objective. This is followed by comprehensive characterization using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction to unequivocally determine its structure and solid-state packing.

Investigation of Physicochemical Properties: A key goal is to quantify the physical and chemical properties of the compound. This includes determining its thermal stability through thermogravimetric analysis (TGA), its photophysical properties via UV-Vis and fluorescence spectroscopy, and its electrochemical behavior using techniques like cyclic voltammetry.

Exploration as a Building Block for Advanced Materials: Researchers are exploring the use of this compound as a monomer or precursor for the synthesis of novel materials. This includes its potential incorporation into:

High-Performance Polymers: Targeting materials with exceptional thermal stability, chemical resistance, and specific electronic properties.

Organic Semiconductors: Investigating its suitability as a host or electron-transporting material in organic light-emitting diodes (OLEDs) or as a component in organic field-effect transistors (OFETs).

Porous Organic Frameworks: Using it as a building block for the creation of porous materials for applications in gas separation, storage, or heterogeneous catalysis.

Computational Modeling: Theoretical studies, often employing density functional theory (DFT), are conducted to complement experimental findings. These calculations can provide insights into the molecular geometry, electronic structure, and predicted properties, thereby guiding the rational design of new experiments and materials.

The overarching aim of these advanced investigations is to establish a clear understanding of the structure-property relationships in this compound, with the ultimate goal of unlocking its potential in the development of next-generation functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(3-chlorophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3N3/c22-16-7-1-4-13(10-16)19-25-20(14-5-2-8-17(23)11-14)27-21(26-19)15-6-3-9-18(24)12-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYARQBERBTBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272975
Record name 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine
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Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307929-35-7
Record name 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307929-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4,6 Tris Chlorophenyl 1,3,5 Triazine and Analogous Aryl Triazines

Cyanuric Chloride as a Precursor in Nucleophilic Aromatic Substitution (SNAr) Reactions

Cyanuric chloride serves as a foundational building block in the synthesis of a vast array of 1,3,5-triazine (B166579) derivatives. researchgate.netrsc.org Its three chlorine atoms are susceptible to sequential replacement by a wide variety of nucleophiles, including those centered on oxygen, nitrogen, and sulfur. researchgate.net The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, a feature that allows for controlled, stepwise derivatization. nih.gov This differential reactivity is the cornerstone of synthesizing complex, multi-substituted triazines. nih.gov The general mechanism follows a two-step addition-elimination sequence, although computational studies suggest that in some cases, the reaction may proceed through a concerted mechanism where the Meisenheimer σ-complex is a transition state rather than a stable intermediate. rsc.orgnih.gov

The synthesis of substituted 1,3,5-triazines from cyanuric chloride can be executed using either stepwise or one-pot strategies, each offering distinct advantages for achieving controlled derivatization.

Stepwise Substitution: This strategy capitalizes on the decreasing reactivity of the triazine ring's C-Cl bonds after each nucleophilic attack. nih.gov By carefully controlling the reaction temperature, different nucleophiles can be introduced sequentially. A common rule of thumb, particularly in aqueous solutions, is that the first chlorine is replaced at approximately 0°C, the second between 30-50°C, and the third requires temperatures of 90-100°C. dtic.mil This thermodependency allows for the isolation of mono- and di-substituted intermediates. nih.gov For instance, reacting cyanuric chloride with one equivalent of a nucleophile at a low temperature (e.g., 0°C) allows for the selective formation of a dichlorotriazine derivative. nih.gov This intermediate can then be isolated and reacted with a second, different nucleophile at a higher temperature to yield an asymmetrically disubstituted product. mdpi.com This methodical approach provides maximum control for creating complex, non-symmetrical triazines. rsc.org

The success of SNAr reactions on cyanuric chloride hinges on the careful optimization of several key parameters.

Temperature: Temperature is the most critical factor for controlling the degree of substitution. researchgate.net The significant difference in the activation energy required to replace the first, second, and third chlorine atoms allows for selective, stepwise reactions. rsc.orgnih.gov Experimental observations show a progressive increase in the energy barrier for each substitution step, confirming the need for higher temperatures to achieve complete functionalization. rsc.orgnih.gov For example, the first substitution may proceed at 0-5°C, the second at room temperature or slightly above, and the third often requires heating or refluxing. nih.govmdpi.com

Solvents: The choice of solvent is crucial for ensuring the solubility of reagents and facilitating the reaction. Acetone is commonly used for the first substitution at low temperatures. nih.govnih.gov Other solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH2Cl2), and dimethylformamide (DMF) are also widely employed. nih.govnih.govmdpi.com In some cases, reactions are performed in aqueous or mixed aqueous-organic systems. researchgate.netrsc.org For less reactive nucleophiles or for driving the third substitution, higher-boiling point solvents may be necessary to reach the required temperatures. mdpi.com

Acidic/Basic Catalysts: Nucleophilic substitution on cyanuric chloride is typically conducted in the presence of a base. The base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. dtic.mil Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), or organic amines such as diisopropylethylamine (DIPEA). nih.govmdpi.com The choice of base can influence the reaction rate and selectivity. For instance, stronger bases may be required for less nucleophilic reactants. rsc.org While these reactions are base-mediated, acidic catalysts are not typically used in SNAr reactions with cyanuric chloride.

ParameterEffect on ReactionExamples and ConditionsReferences
Temperature Controls the degree of substitution (mono-, di-, or tri-). Higher temperatures are needed for subsequent substitutions.1st Cl: 0-5°C 2nd Cl: Room Temp to 50°C 3rd Cl: >80°C to reflux rsc.orgnih.govdtic.milmdpi.com
Solvents Affects solubility of reagents and reaction rate. Choice depends on the nucleophile and required temperature.Acetone, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF), Acetonitrile-Water mixtures. nih.govnih.govresearchgate.netnih.gov
Base (Acid Scavenger) Neutralizes HCl byproduct, driving the reaction to completion. Choice depends on nucleophile strength and reaction conditions.K₂CO₃, NaHCO₃, Diisopropylethylamine (DIPEA), NaOH. dtic.milnih.govmdpi.comrsc.org

Orthogonal chemoselectivity refers to the ability to react different nucleophiles at the distinct reactive sites of a multifunctional molecule in a controlled, sequential order. nih.gov Cyanuric chloride is an excellent scaffold for exploring this concept due to its three reactive sites that exhibit changing reactivity upon substitution. nih.govdoaj.org

Studies have established a preferential order of incorporation for different classes of nucleophiles. For example, a general reactivity order has been identified as alcohol > thiol > amine. nih.govnih.govdoaj.org This means that when cyanuric chloride is presented with a mixture of these nucleophiles, an alcohol will preferentially react first. However, the introduction of the first nucleophile electronically modifies the triazine ring, altering the reactivity of the remaining chlorine atoms. nih.gov This principle is critical when designing syntheses for asymmetrically substituted triazines. For instance, it has been noted that once an amine is incorporated onto the triazine ring, it becomes very difficult to subsequently substitute the remaining chlorines with other types of nucleophiles like alcohols. nih.gov Therefore, in the synthesis of a triazine containing both an amine and an alcohol, the alcohol must be introduced first. nih.gov This controlled, sequential approach, dictated by the inherent chemoselectivity of the system, is essential for accessing complex molecular architectures. rsc.orgnih.gov

Cyclotrimerization Reactions for the Formation of the 1,3,5-Triazine Core

An alternative and highly atom-efficient route to 1,3,5-triazines is the cyclotrimerization of nitriles. chim.itnih.gov This method involves the [2+2+2] cycloaddition of three nitrile molecules to directly form the symmetrical triazine ring. acs.org For the synthesis of 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine, this approach would utilize 3-chlorobenzonitrile (B1581422) as the sole building block.

The direct trimerization of aromatic nitriles like 3-chlorobenzonitrile (ClC₆H₄CN) provides a direct path to the corresponding 2,4,6-triaryl-1,3,5-triazine. wikipedia.org Traditionally, this transformation requires harsh reaction conditions, such as high temperatures and pressures, often yielding only moderate amounts of the desired product. chim.it However, the presence of electron-withdrawing substituents, such as the chlorine atom on the benzonitrile (B105546) ring, can make the nitrile group more susceptible to trimerization. nasa.gov The reaction can be promoted by strong acids, such as triflic acid (TfOH) or triflic anhydride, which activate the nitrile to form a reactive nitrilium salt intermediate. acs.orgsigmaaldrich.comfigshare.comnih.gov This intermediate then reacts with two other nitrile molecules to complete the cyclization.

To overcome the need for harsh conditions, various metal-catalyzed approaches have been developed to promote the cyclotrimerization of nitriles. These methods offer milder reaction conditions, improved yields, and greater efficiency. researchgate.net Lewis acids have proven particularly effective. For example, yttrium salts have been used to catalyze the cyclotrimerization of aromatic nitriles in the absence of a solvent. chim.it Other effective catalysts include silica-supported Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). researchgate.net These heterogeneous catalysts are often used in solvent-free conditions, sometimes assisted by microwave irradiation to shorten reaction times, aligning with the principles of green chemistry. chim.itresearchgate.net Copper-catalyzed methods have also been reported for the construction of triazine rings under mild conditions. nih.gov

Catalyst SystemKey FeaturesTypical ConditionsReferences
Acid-Catalyzed (e.g., TfOH) Forms a reactive nitrilium salt intermediate. Allows for controlled cross-cyclotrimerization.Low initial temperature, then warming to allow reaction with other nitrile equivalents. acs.orgsigmaaldrich.comnih.gov
Yttrium Salts (e.g., Y(TfO)₃) Effective for solvent-free cyclotrimerization.Solvent-free, thermal heating or microwave irradiation. chim.it
Silica-Supported Lewis Acids (ZnCl₂, AlCl₃, TiCl₄) Heterogeneous catalysts that are easily separated. Often used in solvent-free reactions.Thermal heating (e.g., 200°C) or microwave irradiation in the presence of a nucleophilic inducer like piperidine. researchgate.net
p-Toluenesulfonic acid (PTSA) Catalyzes trimerization at moderate temperatures and pressures.200-316°C, 1.38-5.52 MN/m² (200-800 psi). nasa.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Triazine Scaffolds

The synthesis of 1,3,5-triazine scaffolds has traditionally relied on methods that can be energy-intensive and utilize hazardous materials. However, the integration of green chemistry principles has led to the development of more sustainable and efficient synthetic routes. These modern approaches focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts.

Key green methodologies include microwave-assisted synthesis, sonochemistry (ultrasound-assisted synthesis), and the use of alternative solvent systems. Microwave irradiation has been shown to be a highly efficient method for preparing both symmetrical and unsymmetrical 1,3,5-triazines, often resulting in excellent yields, short reaction times, and solvent-free conditions. chim.itresearchgate.net This technique provides rapid heating, which can significantly accelerate reaction rates compared to conventional heating methods. mdpi.com

Sonochemical methods also offer a sustainable alternative, significantly reducing reaction times and enabling high yields. mdpi.com For instance, the synthesis of certain 1,3,5-triazine derivatives using an ultrasonic reactor can be completed in as little as 5 minutes with yields exceeding 75%, often using water as the solvent. mdpi.comnih.gov This approach is not only faster but also more energy-efficient and environmentally friendly than traditional heating methods. nih.gov A comparative analysis highlights that sonochemical protocols can be significantly "greener" than conventional heating. nih.gov

The choice of solvent and catalyst is another critical aspect of green triazine synthesis. Researchers have explored the use of water, so-called "green solvents," and acidic ionic liquids as reaction media. nih.govgoogle.com Using water as a solvent is particularly advantageous as it is cheap, non-toxic, and easy to remove post-reaction. nih.gov One-pot methods using acidic ionic liquids as both solvent and catalyst have demonstrated high yields (above 90%) and high purity for products like 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, with the added benefit that the ionic liquid can be recovered and reused. google.com

Atom-efficient synthetic strategies, such as the iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the sole nitrogen source, provide a straightforward route to 2,4,6-triaryl-1,3,5-triazines under mild, aerobic conditions. rsc.org This avoids the pre-formation of nitriles or amidines, streamlining the process. rsc.org Similarly, the development of metal-free, reusable microporous organic polymers as catalysts for one-pot syntheses represents a sustainable route that avoids harsh reaction conditions and improves scalability. rsc.org

Table 1: Comparison of Green Synthetic Methods for Triazine Scaffolds
MethodKey FeaturesTypical ConditionsAdvantagesReference(s)
Microwave-Assisted Synthesis Rapid, controlled heatingSolvent-free or minimal solvent; 1-15 minutesHigh yields, reduced reaction times, energy saving chim.itresearchgate.netmdpi.com
Sonochemistry Use of ultrasonic irradiationWater as solvent; room temperature; 5-35 minutesFast reactions, high yields, environmentally friendly mdpi.comnih.gov
Ionic Liquid Catalysis One-pot synthesisAcidic ionic liquid as solvent and catalyst; 80-120°CHigh yields (>90%), high purity, reusable catalyst google.com
Iron-Catalyzed Cyclization Atom-efficient reactionAldehydes + NH₄I, Fe catalyst, air atmosphereUses inexpensive materials, simple procedure rsc.org
Direct Arylation Polymerization (DAP) C-H activation under milder conditionsPalladium catalyst, various comonomersAvoids high temperatures and strong acids, modular rsc.org

Post-Synthetic Modification and Functionalization of the 2,4,6-Tris(chlorophenyl)-1,3,5-triazine Scaffold

Once the this compound core is synthesized, its properties can be further tailored through post-synthetic modification. The 1,3,5-triazine ring is generally stable, making the peripheral 3-chlorophenyl groups the primary sites for functionalization. The chlorine atoms on the phenyl rings are key reactive handles for introducing new chemical moieties via cross-coupling reactions.

A prominent method for such modifications is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the substitution of the chlorine atoms with a wide variety of aryl, heteroaryl, or alkyl groups by reacting the chlorophenyl-triazine with an appropriate boronic acid or ester. For example, a related compound, 2-chloro-4,6-diphenyl-1,3,5-triazine, can be reacted with 3-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) and a base like potassium carbonate to yield a tris-aryl triazine. chemicalbook.com This same principle can be applied to the three chlorine atoms on the phenyl rings of this compound to create more complex, star-shaped molecules with tailored electronic and photophysical properties.

Another powerful technique for functionalization is direct C-H arylation. This method allows for the formation of new carbon-carbon bonds by directly activating a C-H bond on an aromatic ring, bypassing the need for pre-functionalized starting materials like boronic acids. The regioselective C-H arylation of related heterocyclic scaffolds like imidazo[2,1-c] nih.govrsc.orgnih.govtriazine has been successfully demonstrated, suggesting that the phenyl rings of the target compound could be further functionalized through similar pathways. rsc.orgnih.gov

These modification strategies are crucial for developing materials for specific applications. For instance, attaching different functional groups can alter the compound's solubility, electronic properties, and ability to coordinate with metals, making it suitable for use in organic light-emitting diodes (OLEDs), supramolecular chemistry, or as a building block for dendrimers and polymers. nih.govresearchgate.net

Table 2: Potential Post-Synthetic Modification Reactions
Reaction TypeReagents & ConditionsPotential OutcomeReference Concept
Suzuki-Miyaura Coupling Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., THF/water)Replacement of Cl on phenyl rings with new aryl groups chemicalbook.com
Direct C-H Arylation Aryl halide, Palladium catalyst, Ligand, BaseAddition of new aryl groups to the phenyl rings rsc.orgnih.gov
Nucleophilic Aromatic Substitution Strong nucleophiles (e.g., alkoxides, amides), High temperature/pressureReplacement of Cl on phenyl rings (less common than cross-coupling)General Principle

Advanced Purification and Isolation Techniques for High-Purity Aryl-Triazine Compounds

Achieving high purity is essential for the characterization and application of aryl-triazine compounds. The purification process typically involves a combination of techniques to remove unreacted starting materials, intermediates, and by-products. uniba.sk

Crystallization and Recrystallization are fundamental methods for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at a high temperature but not at a low temperature, while impurities remain soluble at all temperatures or are insoluble. For aryl-triazines, solvents such as ethanol, acetonitrile, or mixtures including ethyl acetate (B1210297) and petroleum ether have been used. google.comgoogle.com Washing the crude product with solvents like methanol (B129727) and dichloromethane (DCM) can also effectively remove certain impurities. chemicalbook.com

Liquid-Liquid Extraction is often employed during the work-up phase to separate the desired product from inorganic salts and other water-soluble impurities. The crude product is dissolved in a slightly water-soluble organic solvent (e.g., ethyl acetate, dichloromethane), and the solution is washed with aqueous acid and/or base solutions to remove corresponding impurities before the solvent is evaporated. chemicalbook.comgoogle.com

For more challenging separations where impurities have similar properties to the product, Chromatographic Techniques are indispensable.

Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the elution process. It is widely used for routine purification of organic intermediates, including complex triazine derivatives, yielding products with high purity (e.g., 91-95%). chemicalbook.com

Semi-Preparative Liquid Chromatography (LC): For obtaining compounds with very high purity (>98%), semi-preparative LC is a highly effective method. uniba.sk This technique uses high-performance liquid chromatography (HPLC) principles on a larger scale to isolate the desired compound from a complex mixture. The collected fractions containing the pure compound are then evaporated or lyophilized to yield the final solid product. uniba.sk This level of purity is often required for biological testing or for use in high-performance materials. uniba.sk

The success of the purification is typically monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). google.com

Table 3: Purification Techniques for Aryl-Triazines
TechniqueDescriptionApplicationReference(s)
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.Primary purification of solid products. google.comgoogle.com
Liquid-Liquid Extraction Separating compounds based on their relative solubilities in two different immiscible liquids (e.g., organic solvent and water).Work-up step to remove inorganic salts and polar/non-polar impurities. google.com
Flash Column Chromatography An air pressure-driven version of column chromatography for faster separations.Routine purification to achieve good to high purity (90-95%). chemicalbook.com
Semi-Preparative LC A scaled-up version of HPLC used to isolate larger quantities of a pure compound.Final purification step to achieve very high purity (>98%) for demanding applications. uniba.sk

Advanced Structural Elucidation and Solid State Characterization

Comprehensive Spectroscopic Analysis for Chemical Structure Confirmation

Spectroscopic methods are fundamental to confirming the chemical identity of a synthesized compound, ensuring the correct arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Positional Isomerism and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine, ¹H and ¹³C NMR would be essential to confirm the meta substitution pattern on the phenyl rings.

¹H NMR: The proton NMR spectrum for this compound is expected to show a complex multiplet pattern for the four aromatic protons on each of the three equivalent phenyl rings. These protons would appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) would be definitive for the 1,3-disubstitution pattern, distinguishing it from the ortho (1,2) and para (1,4) isomers. However, a detailed experimental ¹H NMR spectrum for this compound is not found in the surveyed literature.

¹³C NMR: The carbon NMR spectrum would provide evidence for the number of unique carbon environments. For the symmetric C₃-symmetric structure of this compound, one would expect to see one signal for the three equivalent carbons in the triazine ring and a set of signals for the carbons of the 3-chlorophenyl group. The chemical shift of the triazine carbons typically appears around 170 ppm. The signals for the aromatic carbons would further confirm the substitution pattern. As with proton NMR, specific, experimentally-derived ¹³C NMR data for this compound is not available in the public domain.

For comparison, related compounds like 2,4,6-triphenyl-1,3,5-triazine (B147588) have been characterized, showing the expected signals for the phenyl and triazine moieties. tcichemicals.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes of Triazine and Halogenated Phenyl Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FTIR spectrum would be expected to display characteristic absorption bands for:

Triazine Ring: Strong absorption bands corresponding to C=N stretching vibrations, typically found in the region of 1500-1600 cm⁻¹. The C-N stretching vibrations of the triazine ring would also be present. For example, in some triazine derivatives, a very strong C=N triazine band is observed around 1515 cm⁻¹. mdpi.com

Halogenated Phenyl Groups: Aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-Cl stretching vibrations, which typically appear as strong bands in the 1000-1100 cm⁻¹ region, depending on the specifics of the aromatic substitution.

Despite the predictability of these signals, no specific experimental FTIR spectrum for this compound has been published. Spectra for the parent compound, 2,4,6-trichloro-1,3,5-triazine, are available and show the characteristic triazine ring vibrations. nih.gov

Mass Spectrometry (MS): GC-MS and MALDI-TOF-MS for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The expected exact mass for the protonated molecule [M+H]⁺ of C₂₁H₁₂Cl₃N₃ is 412.0226.

While comprehensive mass spectral data from techniques like GC-MS or MALDI-TOF-MS, which would detail the fragmentation pathways, are not available, high-resolution mass spectrometry (HRMS) data has been reported. One study on the synthesis of 2,4,6-triaryl-1,3,5-triazines found the [M+H]⁺ ion for this compound at an m/z of 412.0223, which is in close agreement with the calculated value. nih.gov This finding confirms the molecular formula of the compound.

For comparison, the PubChem database contains mass spectral data for the isomeric 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine (CID 18373), which shows a different fragmentation pattern than what would be expected for the 3-chloro isomer. nih.gov

Single Crystal and Powder X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation, Bond Lengths, and Angles within the Triazine Ring and Substituents

A single-crystal XRD study of this compound would reveal:

The planarity of the central 1,3,5-triazine (B166579) ring.

Precise bond lengths and angles for all atoms in the molecule, confirming the covalent structure.

No published single-crystal or powder XRD data for this compound could be located. However, crystal structures for many other substituted triazines are known, such as for 2,4,6-tris(phenylthio)-1,3,5-triazine and its p-tolyl and 4-chlorophenyl derivatives, which provide insight into the typical conformations and bond parameters of such molecules. researchgate.net

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H···Cl, π-π Stacking, Halogen Bonding)

In the solid state, molecules of this compound would be expected to pack in a specific arrangement stabilized by various non-covalent interactions. An XRD analysis would allow for the detailed study of:

π-π Stacking: Interactions between the electron-rich phenyl rings and the electron-deficient triazine rings.

Halogen Bonding: Interactions involving the chlorine atoms as halogen bond donors.

C-H···Cl and C-H···N Hydrogen Bonds: Weak hydrogen bonds that play a significant role in determining the crystal packing.

Without experimental XRD data, any discussion of the crystal packing and intermolecular interactions of this compound remains speculative.

Crystallographic Aspects of Symmetrically and Unsymmetrically Substituted Triazines

The substitution pattern on the 1,3,5-triazine core profoundly influences the crystal packing and supramolecular architecture. Symmetrically substituted triazines, such as the titular compound this compound, often exhibit a high degree of molecular symmetry which can be translated into the crystal lattice. nih.gov These molecules, particularly those with trigonal C3 symmetry, are of significant interest in crystal engineering. acs.org The planarity of the central triazine ring coupled with the disposition of the phenyl substituents allows for efficient crystal packing, which is typically governed by weak intermolecular interactions such as π-π stacking, C-H···N, and C-H···O hydrogen bonds. acs.org For instance, studies on 2,4,6-triaryloxy-1,3,5-triazines show that they consistently form quasi-trigonal or trigonal networks. acs.org The carry-over of molecular symmetry into the crystal structure is a key goal in designing materials with specific properties. acs.org However, even with identical side chains, the retention of full molecular symmetry in the crystal is not guaranteed and can be influenced by subtle intermolecular forces and packing considerations. nih.gov

In contrast, unsymmetrically substituted triazines present a more complex crystallographic profile. The lack of symmetry can lead to the formation of regioisomeric mixtures during synthesis, for which X-ray crystallography is an indispensable tool for unambiguous structure determination. nih.gov The different substituents disrupt the potential for highly ordered, symmetric packing, leading to varied and often less predictable crystal structures. For example, the crystal structure of an unsymmetrical isatin-s-triazine hydrazone derivative was confirmed by single-crystal X-ray diffraction to be in the triclinic crystal system (P-1 space group), a low-symmetry arrangement. mdpi.com Similarly, regioisomeric Blatter radical precursors, which are unsymmetrically substituted benzo[e] nih.govacs.orgnih.govtriazines, crystallize in different space groups (orthorhombic Pbca and monoclinic P21/c) and exhibit distinct supramolecular features dominated by π-π stacking interactions. nih.gov This highlights how minor changes in substituent position can significantly alter the solid-state organization. nih.gov

Below is a comparative table of crystallographic data for representative triazine derivatives, illustrating the differences between symmetrical and unsymmetrical substitution patterns.

Compound NameSymmetryCrystal SystemSpace GroupKey Supramolecular InteractionsReference
6-methyl-3-phenyl-benzo[e] nih.govacs.orgnih.govtriazineUnsymmetricalOrthorhombicPbcaπ-π stacking, Hydrogen bonding nih.gov
8-methyl-3-phenyl-benzo[e] nih.govacs.orgnih.govtriazineUnsymmetricalMonoclinicP21/cπ-π stacking nih.gov
Isatin-s-triazine hydrazone derivative 6cUnsymmetricalTriclinicP-1O···H, C···H, H···H, N···H mdpi.com
Triethyl-1,3,5-triazine-2,4,6-tricarboxylateSymmetricalNot specifiedNot specifiedLack of N···H hydrogen bonds nih.gov
2,4,6-Tricyano-1,3,5-triazineSymmetricalOrthorhombicP 21 21 21Not specified crystallography.net

Elemental Analysis for Stoichiometric Composition and Purity Assessment

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, this method provides quantitative data on the percentage of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against theoretically calculated values to confirm its stoichiometric composition and assess its purity. mdpi.comnih.gov

The theoretical elemental composition is calculated from the molecular formula, C₂₁H₁₂Cl₃N₃. The molecular weight of this compound is 412.71 g/mol . The expected percentages for each element are:

Carbon (C): 61.12%

Hydrogen (H): 2.93%

Nitrogen (N): 10.18%

Chlorine (Cl): 25.77%

Experimental results from combustion analysis that closely match these theoretical values provide strong evidence for the correct synthesis and high purity of the compound. Deviations from these values may indicate the presence of impurities, residual solvents, or incomplete reaction.

The table below shows the theoretical elemental composition for this compound and provides a column for hypothetical experimental results to illustrate how purity is assessed. A high degree of agreement between theoretical and experimental values (typically within ±0.4%) is considered confirmation of the structure and purity.

ElementMolecular FormulaTheoretical Mass %Hypothetical Experimental Mass %
Carbon (C)C₂₁H₁₂Cl₃N₃61.1261.05
Hydrogen (H)C₂₁H₁₂Cl₃N₃2.932.91
Nitrogen (N)C₂₁H₁₂Cl₃N₃10.1810.15

In addition to elemental analysis, purity is often assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS) is particularly powerful. nih.govnih.govmdpi.com These methods can separate the target compound from byproducts and starting materials, providing a purity percentage based on the relative peak areas in the chromatogram. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) further confirms the identity and isotopic pattern of the compound by providing a highly accurate mass measurement, which should match the calculated exact mass. nih.govmdpi.com

Electronic Structure, Photophysical Behavior, and Electrochemical Properties

Quantum Chemical Calculations of Electronic Structure: Exploration of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules like 2,4,6-tris(3-chlorophenyl)-1,3,5-triazine. These calculations provide insights into the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity.

For aryl-substituted triazines, the HOMO is typically localized on the peripheral aryl rings, which act as the primary electron-donating components, while the LUMO is centered on the electron-deficient 1,3,5-triazine (B166579) core. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's optical and electronic properties.

The position of the chlorine atom (meta vs. para) is expected to have a discernible effect on the electronic structure. For the meta-substituted isomer, the inductive electron-withdrawing effect will be dominant. In contrast, for the para-isomer, both inductive and resonance effects can play a role. Generally, the electronic communication between the substituent and the triazine core is more direct in the para position. This would likely lead to a more significant stabilization of the HOMO level in the para isomer compared to the meta isomer. Consequently, the HOMO-LUMO gap of this compound is anticipated to be slightly different from its 4-chloro counterpart.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference/Note
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)-6.41-2.414.00Calculated, related compound rsc.org
2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)-6.27-2.383.89Calculated, related compound rsc.org
2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine (TST)-6.02-2.423.60Calculated, related compound rsc.org
This compoundN/AN/AN/AData not available

Absorption and Emission Spectroscopy: UV-Vis and Luminescence Characteristics of this compound

The electronic transitions between the HOMO and LUMO govern the absorption and emission properties of aryl-triazines. These are typically characterized using UV-Vis and photoluminescence spectroscopy.

The UV-Vis absorption spectra of aryl-triazines generally exhibit intense absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions. The position and intensity of these bands are sensitive to the nature and position of the substituents on the aryl rings.

For this compound, the primary absorption bands are expected to arise from transitions involving the phenyl rings and the triazine core. The presence of the chlorine atoms, being electron-withdrawing, is likely to cause a slight blue shift (shift to shorter wavelengths) in the absorption maximum compared to the unsubstituted 2,4,6-triphenyl-1,3,5-triazine (B147588). This is because the electron-withdrawing groups stabilize the ground state more than the excited state, thus increasing the energy gap for the transition.

Comparing the 3-chloro and 4-chloro isomers, studies on other substituted aromatic systems suggest that the para-substitution often leads to a more significant red-shift (shift to longer wavelengths) compared to meta-substitution when electron-donating groups are involved. rsc.org For electron-withdrawing groups like chlorine, the effect might be more subtle, but a difference in the absorption maxima between the two isomers is expected due to the different electronic communication pathways. Research on carbazole-triazine based emitters has shown that electron-withdrawing groups on the aryl core can induce red-shifted emissions. rsc.org

Upon absorption of light, the molecule is promoted to an excited electronic state. It can then return to the ground state through radiative pathways (fluorescence or phosphorescence) or non-radiative pathways (internal conversion or intersystem crossing). The efficiency of luminescence is determined by the competition between these deactivation processes.

For many aryl-triazines, the fluorescence quantum yields can be influenced by the flexibility of the aryl-triazine bonds. Rotational freedom can lead to non-radiative decay channels, thus quenching fluorescence. The substitution pattern on the phenyl rings can affect this rotational freedom. It is plausible that the steric hindrance and electronic effects of the chlorine atoms in this compound influence its excited-state geometry and, consequently, its luminescence properties. The nature of the aryl substituent has been shown to influence the morphological, thermal, and photophysical properties of 1,3,5-triazine derivatives. rsc.org

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference/Note
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)264, 3033740.04In THF, related compound rsc.org
2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)261, 3163950.17In THF, related compound rsc.org
2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine (TST)283, 319, 331383, 4030.89In THF, related compound rsc.org
This compoundN/AN/AN/AData not available

Electrochemical Characterization: Cyclic Voltammetry and Related Techniques

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of molecules, providing information about their electron affinity and the stability of their charged species.

The 1,3,5-triazine core is known to be a good electron acceptor due to the presence of three electronegative nitrogen atoms. This property is reflected in the electrochemical behavior of its derivatives. Aryl-substituted triazines typically exhibit reversible or quasi-reversible reduction waves in their cyclic voltammograms, corresponding to the acceptance of electrons into the LUMO, which is localized on the triazine ring.

The reduction potential is a measure of the ease with which the molecule accepts an electron. For this compound, the electron-withdrawing chlorine atoms on the phenyl rings are expected to increase the electron affinity of the molecule. This would make the reduction process easier, resulting in a less negative reduction potential compared to the unsubstituted 2,4,6-triphenyl-1,3,5-triazine.

The electrochemical properties of aryl-triazines are strongly correlated with their molecular structure. The electronic nature of the substituents on the aryl rings plays a crucial role in determining the redox potentials. Electron-donating groups tend to make the reduction more difficult (more negative potential), while electron-withdrawing groups facilitate it (less negative potential). rsc.org

The position of the substituent also matters. For the 3-chloro isomer, the inductive effect of the chlorine atoms will be the primary factor influencing the redox potential. In the case of the 4-chloro isomer, a combination of inductive and resonance effects would be at play. A comparative study of the two isomers via cyclic voltammetry would provide valuable insights into the electronic influence of the substituent position on the triazine core's electron affinity. While specific data for the 3-chloro derivative is lacking, the general trends observed in substituted triazines provide a solid framework for predicting its electrochemical behavior. rsc.orgabechem.com

CompoundReduction Potential (V vs. Fc/Fc+)Oxidation Potential (V vs. Fc/Fc+)Electrochemical Gap (eV)Reference/Note
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)-2.691.524.21Related compound rsc.org
2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)-2.641.434.07Related compound rsc.org
2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine (TST)-2.651.253.90Related compound rsc.org
This compoundN/AN/AN/AData not available

Computational Predictions of Optical and Electronic Properties (e.g., Time-Dependent Density Functional Theory)

While direct computational data for the 3-chloro substituted isomer is scarce, studies on related substituted 2,4,6-triphenyl-1,3,5-triazine derivatives provide a general framework for understanding how substituents influence the electronic structure. For instance, TD-DFT calculations have been effectively used to predict the UV absorption spectra of various 1,3,5-triazine compounds. researchgate.netnih.govsci-hub.se These studies generally show good agreement between the computationally predicted absorption data and experimental results. researchgate.netnih.govsci-hub.se The methodology typically involves using a functional, such as B3LYP, with a suitable basis set, like 6-311+G(d,p), to model the electronic transitions. researchgate.netnih.gov

Research on other halogen-substituted triazines, or those with different functional groups, indicates that the nature and position of the substituent on the phenyl rings significantly impact the electronic properties. For example, studies on various substituted triazines have been conducted to establish quantitative structure-property relationships (QSPR), which can aid in the design of new materials with specific UV absorption capabilities. researchgate.netnih.govsci-hub.se In general, the 1,3,5-triazine core is electron-deficient, and its properties are modulated by the electronic character of the appended phenyl groups. mdpi.com

Investigations into other substituted 1,3,5-triazines have explored their potential as ultraviolet radiation absorbers, where the mechanism often involves excited-state deactivation through processes like excited-state intramolecular proton transfer (ESIPT), a phenomenon studied using both experimental spectroscopy and TD-DFT calculations. researchgate.netnih.govsci-hub.se

Although specific data tables for this compound are not available, the table below illustrates the type of data that is typically generated for related compounds in computational studies. The values are hypothetical and for illustrative purposes only, based on findings for other triazine derivatives.

Hypothetical Computational Data for a Substituted Triphenyl-1,3,5-Triazine

Parameter Predicted Value Method/Basis Set
HOMO Energy -6.5 eV DFT/B3LYP/6-31G*
LUMO Energy -1.8 eV DFT/B3LYP/6-31G*
HOMO-LUMO Gap 4.7 eV DFT/B3LYP/6-31G*
First Excitation Energy (S1) 4.2 eV TD-DFT/B3LYP/6-31G*
Max. Absorption Wavelength (λmax) 295 nm TD-DFT/B3LYP/6-31G*

| Oscillator Strength (f) | 0.85 | TD-DFT/B3LYP/6-31G* |

It is important to emphasize that the values in the table above are not actual data for this compound and serve only to demonstrate the output of such computational predictions. Further dedicated theoretical studies would be required to elucidate the specific electronic and optical properties of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Analysis, and Energetic Characterization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure of molecules. For 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G*), are employed to predict its most stable three-dimensional structure. mdpi.comresearchgate.net

Geometry Optimization: This process computationally determines the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. A key conformational feature for this molecule is the rotational angle of the three 3-chlorophenyl groups relative to the central triazine ring. DFT can identify the preferred orientation, which is typically a compromise between steric hindrance and electronic effects.

Vibrational Analysis: Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental spectra to confirm the structure. nih.gov The analysis identifies characteristic vibrational modes, such as the stretching and bending of the C-N bonds in the triazine ring, C-Cl stretching, and aromatic C-H vibrations.

Energetic Characterization: DFT is also used to calculate fundamental energetic properties. This includes the total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. mdpi.comresearchgate.net These values are crucial for assessing the molecule's electronic properties, kinetic stability, and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: The following data are representative examples and not from a published study on this specific molecule.

Parameter Calculated Value Unit
Total Energy -2950.1234 Hartrees
HOMO Energy -6.85 eV
LUMO Energy -1.23 eV
HOMO-LUMO Gap 5.62 eV
Dipole Moment 1.5 Debye

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design of Triazine Compounds

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of molecules (descriptors) with their macroscopic properties. ijournalse.org For triazine compounds, QSPR models have been developed to predict properties like biological activity, ecotoxicity, and physical characteristics without the need for experimental measurement. researchgate.netnih.gov

A QSPR study involving this compound would begin by calculating a wide range of molecular descriptors. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area).

Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges derived from methods like DFT.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that links a set of descriptors to a specific property. researchgate.net Such a model could be used to predict the properties of newly designed triazine derivatives, accelerating the discovery of compounds with desired characteristics.

Table 2: Example of Descriptors Used in a Hypothetical QSPR Model for Triazine Derivatives

Descriptor Type Descriptor Example Relevance
Electronic HOMO-LUMO Gap Relates to chemical reactivity and UV absorption
Steric Molecular Volume Influences how the molecule fits into a biological site
Thermodynamic Molar Refractivity Relates to polarizability and intermolecular forces
Topological Wiener Index Describes molecular branching

Molecular Electrostatic Potential (MEP) Surfaces and Noncovalent Interaction (NCI) Plots for Intermolecular Insights

Molecular Electrostatic Potential (MEP): An MEP surface is a 3D map that shows the charge distribution around a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show electron-rich (negative potential, typically colored red) regions around the nitrogen atoms of the triazine ring, making them susceptible to electrophilic attack or hydrogen bonding. Electron-deficient (positive potential, blue) regions would be expected elsewhere, indicating sites for nucleophilic attack.

Noncovalent Interaction (NCI) Plots: NCI analysis is a computational technique used to visualize weak, noncovalent interactions within and between molecules. These interactions, such as van der Waals forces, steric repulsion, and halogen bonds, are crucial for understanding crystal packing and molecular recognition. An NCI plot for this molecule would reveal steric repulsion between the chlorophenyl groups and potential weak interactions (e.g., π-π stacking) that could influence its solid-state structure. Related methods like Hirshfeld surface analysis can also be used to quantify intermolecular contacts in the crystalline state. mdpi.commdpi.com

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences in Triazine Derivatives

While intramolecular hydrogen bonding is not a prominent feature of this compound due to the absence of hydrogen bond donor groups, computational analysis is critical for understanding its conformational preferences. The primary degrees of freedom are the rotations of the three 3-chlorophenyl groups around their single bonds to the triazine core.

Computational methods can map the potential energy surface associated with these rotations. This analysis reveals the most stable conformer(s) and the energy barriers to rotation between them. Studies on similar 1,3,5-triaryl compounds have shown that the final conformation is often a "propeller-like" shape, where the aryl rings are twisted out of the plane of the triazine ring to minimize steric clash. mdpi.com The precise twist angles would be determined by the balance between steric hindrance from the chlorine atoms and the desire for electronic conjugation.

Simulation of Spectroscopic Signatures and Investigation of Reaction Mechanisms through Computational Approaches

Computational chemistry can simulate various types of spectra, providing a powerful tool for interpreting experimental data.

IR and Raman Spectra: As mentioned in section 5.1, DFT calculations can predict vibrational spectra.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods can be used to calculate the chemical shifts (¹H and ¹³C) for comparison with experimental NMR data, aiding in structure confirmation. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, simulating the UV-Vis absorption spectrum. sci-hub.se This helps to understand the relationship between the molecular structure and its optical properties.

Furthermore, computational methods are essential for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a chemical reaction. For instance, the nucleophilic substitution reactions used to synthesize this compound from cyanuric chloride could be modeled to understand the reaction kinetics and regioselectivity. frontiersin.org

Supramolecular Chemistry and Crystal Engineering of Aryl Triazine Architectures

Role of Halogenated Phenyl Moieties in Directing Noncovalent Interactions: Halogen Bonding, π-π Stacking, and C-H···π Interactions

While specific data for the 3-chloro isomer is unavailable, the supramolecular assembly of aryl-triazines is known to be heavily influenced by noncovalent interactions involving the substituted phenyl rings.

Halogen Bonding: In related halogenated compounds, the chlorine atoms can act as halogen bond donors, interacting with electron-rich sites such as the nitrogen atoms of the triazine ring on an adjacent molecule. The geometry and strength of these interactions are highly dependent on the position of the halogen. For a hypothetical molecule of 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine , the meta-position of the chlorine atoms would orient them differently compared to the para-isomer, leading to potentially distinct packing arrangements.

π-π Stacking: The electron-deficient triazine core and the electron-rich (though modified by the chloro-substituent) phenyl rings are prone to engage in π-π stacking interactions. These interactions are a significant driving force for the self-assembly of such molecules, often leading to columnar or layered structures. The relative orientation of the stacked rings is influenced by the electrostatic potential, which would be uniquely defined by the 3-chloro substitution pattern.

Formation of Self-Assembled Structures and Supramolecular Aggregates

The self-assembly of triazine derivatives is a well-documented phenomenon, leading to a variety of supramolecular architectures. For instance, 2,4-diamino-1,3,5-triazine derivatives are known to form structures ranging from pseudo-honeycomb networks to corrugated rosette layers through hydrogen bonding. researchgate.netrsc.org While This compound lacks the strong hydrogen-bonding amino groups, its self-assembly would be dictated by the interplay of the weaker interactions mentioned previously. The C3 symmetry of the core molecule, combined with the specific steric and electronic effects of the 3-chlorophenyl groups, would likely favor the formation of highly ordered, and potentially porous, aggregates.

Host-Guest Chemistry and Encapsulation Phenomena with Triazine Frameworks

Triazine-based frameworks, including covalent organic frameworks (COFs), have shown significant promise in host-guest chemistry due to their defined porous structures. ossila.com These materials can encapsulate guest molecules, with applications in storage, separation, and sensing. The potential of a framework built from This compound for such applications would depend on the size and chemical nature of the pores formed upon self-assembly. The chlorine atoms lining the pores would create a specific electrostatic environment, potentially leading to selective binding of certain guest molecules. Star-shaped molecules with a 1,3,5-triazine (B166579) core have been noted for their applications in supramolecular host-guest chemistry. rsc.org

Design Principles for Tailoring Ordered Crystalline Materials through Molecular Recognition

The design of crystalline materials from triazine-based molecules relies on the predictable nature of noncovalent interactions. The process involves a retrosynthetic approach where the desired crystal packing informs the design of the molecular building block. Key design principles include:

Symmetry: Utilizing the inherent symmetry of the 1,3,5-triazine core to promote the formation of symmetric and ordered networks.

Functionalization: The strategic placement of functional groups on the peripheral aryl rings to control the directionality and strength of intermolecular interactions. In the case of the subject compound, the 3-chloro substitution is the key functionalization.

Solvent Effects: The choice of solvent during crystallization can significantly influence the resulting polymorph and the inclusion of solvent molecules in the crystal lattice.

By systematically modifying the substituents on the triazine core, it is possible to fine-tune the resulting solid-state architecture and its properties.

Data on Related Compounds

To provide a tangible reference, the table below lists some properties of the isomeric 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine .

PropertyValueSource
Molecular Formula C₂₁H₁₂Cl₃N₃ nih.gov
Molecular Weight 412.7 g/mol nih.gov
CAS Number 3114-54-3 nih.gov

This data is for the 4-chloro isomer and not the 3-chloro subject of this article.

Polymer and Advanced Materials Science Applications

2,4,6-Tris(chlorophenyl)-1,3,5-triazine as a Monomer or Cross-Linking Agent in Polymer Synthesis

The presence of three chloro-substituted phenyl groups allows 2,4,6-tris(3-chlorophenyl)-1,3,5-triazine to function as a trifunctional monomer or cross-linking agent. The chlorine atoms can participate in various cross-coupling reactions, enabling the formation of highly-ordered, two-dimensional or three-dimensional polymer networks. The triazine core ensures a defined C3 symmetry, which is crucial for creating predictable and uniform polymer structures.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their exceptional thermal and chemical stability, attributed to the robust, aromatic triazine linkages. acs.org While CTFs are often synthesized through the trimerization of nitrile-containing monomers under ionothermal or acidic conditions, an alternative and powerful strategy involves the use of pre-formed triazine monomers bearing reactive halogen groups. bohrium.com

Research on structural analogues demonstrates the viability of this approach. For instance, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791) has been successfully used as a monomer to synthesize porous, luminescent Covalent Organic Polymers (COPs) via a nickel-catalyzed Yamamoto coupling reaction. researchgate.net This self-condensation reaction connects the monomers through new carbon-carbon bonds, forming a stable, porous framework. Given the similar reactivity, this compound is an excellent candidate for analogous Yamamoto or Suzuki coupling reactions to produce highly stable CTFs.

Another synthetic route is the Friedel-Crafts polymerization of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various aromatic linkers, which has been used to create CTFs with high surface areas for applications in iodine capture and sensing. researchgate.net The resulting polymers benefit from the nitrogen-rich triazine units, which impart desirable electronic properties and stability. rsc.org

Table 1: Properties of Covalent Triazine Frameworks (CTFs) Synthesized from Various Precursors

CTF Material/Precursor Synthesis Method BET Surface Area (m²/g) Application Highlight Reference
CTF from 1,4-dicyanobenzene Ionothermal ~2000 CO₂ Cycloaddition Catalyst bohrium.com
p-PYPZ@600 Ionothermal + Carbonization - Supercapacitor (Energy Density: 32 Wh/kg) rsc.org
BPY-CTF Ionothermal 2278 Supercapacitor (Capacitance: 393.6 F/g) nih.gov

This table showcases the properties of representative CTFs to illustrate the potential of polymers derived from triazine monomers.

The C3 symmetry of the 1,3,5-triazine (B166579) core makes it an ideal central building block (a "core") for the synthesis of highly branched, three-dimensional macromolecules like hyperbranched polymers and dendrimers. nih.gov These structures are of great interest for applications ranging from drug delivery to materials science due to their unique globular shape and high density of terminal functional groups. nih.gov

The synthesis can proceed through several routes:

Hyperbranched Polymers: These polymers are typically synthesized in a one-pot reaction from an A3-type monomer, like this compound, reacting with a B2-type monomer. For example, hyperbranched polyfluorenes have been synthesized using a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core via a Suzuki coupling reaction, demonstrating that the triazine core can effectively initiate the growth of polymer arms. nih.gov

Dendrimers: Dendrimers are perfectly branched polymers built up generation by generation. The synthesis of triazine-based dendrimers is well-established, primarily using cyanuric chloride as the core and proceeding through sequential nucleophilic substitution reactions. nih.govcore.ac.uk Both divergent (growth from the core outwards) and convergent (synthesis of dendritic arms followed by attachment to the core) strategies have been employed to create triazine dendrimers with precisely controlled structures and a high number of peripheral amine groups. nih.govrsc.org These structures have been explored for gene delivery, showcasing the versatility of the triazine platform. nih.gov

Integration into High-Performance Functional Materials

The intrinsic electronic properties of the 1,3,5-triazine ring, coupled with the ability to tune these properties through substitution on the phenyl rings, allows for the integration of molecules like this compound into a variety of high-performance materials.

The 1,3,5-triazine moiety is a potent electron acceptor due to its six-membered ring containing three electron-withdrawing nitrogen atoms. This characteristic makes triazine derivatives highly suitable for use in optoelectronic devices, particularly as electron-transporting materials or as host materials for phosphorescent emitters in OLEDs. mdpi.comresearchgate.net

By combining the electron-accepting triazine core with electron-donating groups, it is possible to create "bipolar" host materials that facilitate balanced injection and transport of both electrons and holes, leading to highly efficient OLEDs with very low efficiency roll-off at high brightness. rsc.org For example, molecules linking a triazine core to carbazole (B46965) (a hole-transporting unit) have been synthesized and demonstrated as excellent hosts for both blue and green phosphorescent OLEDs. rsc.org

Furthermore, hyperbranched polymers and dendrimers with triazine cores exhibit unique photophysical properties. Studies on hyperbranched polyfluorenes with a triazine-thiophene core revealed dual emission and significant two-photon absorption activity, properties that are highly desirable for applications in nonlinear optics and bio-imaging. nih.gov The electron-deficient triazine core effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating charge transfer states. nih.gov

Table 2: Performance of Representative OLEDs Using Triazine-Based Host Materials

Host Material Dopant/Color Max. External Quantum Efficiency (EQE) Max. Current Efficiency (cd/A) Reference
DPTPCz Green (Ir(ppy)₃) 21.2% - rsc.org
DPTPCz Blue (FIrpic) 14.4% - rsc.org

This table summarizes the performance of OLEDs incorporating triazine-based compounds, illustrating their potential in optoelectronics.

Triazine-based compounds are a leading class of ultraviolet (UV) absorbers used to protect polymers such as plastics, coatings, and elastomers from degradation caused by sun exposure. sarex.com Specifically, hydroxyphenyl triazine (HPT) derivatives are renowned for their superior performance, high thermal stability, and excellent photopermanence compared to older classes of UV absorbers like benzotriazoles. uvabsorber.comlongchangchemical.com

The mechanism involves the molecule absorbing damaging high-energy UV radiation and dissipating it as harmless heat through a rapid intramolecular proton transfer, allowing the molecule to return to its ground state and repeat the process. uvabsorber.com This prevents the UV light from breaking down the polymer matrix, which would otherwise lead to discoloration, loss of gloss, and chalking. everlight-uva.com Triazine UV absorbers provide broad-spectrum protection and are particularly effective against short-wavelength UVB radiation. uvabsorber.com Their low volatility also makes them suitable for high-temperature processing of polymers. basf.com While this compound itself is not an HPT, the inherent stability of the triazine ring is a fundamental component of this class of stabilizers.

Covalent Triazine Frameworks (CTFs) have emerged as highly promising electrode materials for supercapacitors, a type of energy storage device valued for high power density and long cycle life. oup.comacs.org The suitability of CTFs for this application stems from several key features:

High Surface Area and Porosity: CTFs can be synthesized with very high specific surface areas and tunable pore sizes, which are critical for forming an extensive electrical double-layer for ion adsorption—the primary mechanism of capacitance. nih.govoup.com

Nitrogen-Doping: The triazine units provide a high nitrogen content throughout the framework. These nitrogen atoms enhance the material's conductivity and wettability by the electrolyte. oup.com

Redox Activity: The nitrogen atoms in the triazine rings are redox-active, meaning they can contribute to charge storage through Faradaic reactions (pseudocapacitance), which adds to the total energy storage capacity. acs.orgmdpi.com

Excellent Stability: The strong covalent bonds within the framework ensure high chemical and thermal stability, leading to excellent cycling performance with minimal degradation over thousands of charge-discharge cycles. rsc.org

Research has shown that CTFs derived from various nitrile precursors and subsequently carbonized can achieve high specific capacitances and energy densities. For example, a CTF prepared via ionothermal synthesis and calcined at 600°C (CTF-600) delivered a specific capacitance of 458 F/g and showed no significant performance decline after 10,000 cycles. oup.com Another study on CTFs with optimized pore structures reported a capacitance of 393.6 F/g, demonstrating that molecular engineering of the framework is a powerful tool for enhancing performance. nih.gov

Table 3: Electrochemical Performance of CTF-Based Supercapacitor Electrodes

CTF Material Electrolyte Specific Capacitance Cycling Stability Reference
CTF-600 - 458 F/g @ 0.25 A/g >99% retention after 10,000 cycles oup.com
BPY-CTF - 393.6 F/g @ 0.5 A/g - nih.gov
p-PYPZ@600 (Symmetric Device) 1 M H₂SO₄ Energy Density: 32 Wh/kg 96% retention after 10,000 cycles rsc.org
TCNQ-CTFs - >380 F/g No degradation after 10,000 cycles researchgate.net

This table highlights the performance of various CTFs as supercapacitor electrodes, underscoring their potential in energy storage.

Strategies for Functionalization to Achieve Specific Material Properties (e.g., Thermal Stability)

The functionalization of the this compound core is a key strategy for tailoring its properties for specific applications in polymer and advanced materials science. While research specifically detailing the functionalization of this compound is limited, extensive studies on analogous s-triazine derivatives provide a strong basis for predicting effective modification strategies. These strategies primarily focus on introducing various functional groups to the triazine ring or the pendant phenyl groups to enhance properties such as thermal stability, flame retardancy, and processability.

Another effective strategy is the incorporation of aromatic structures into the polymer backbone. The introduction of aromatic rings, for example, through the reaction of dichloro-s-triazine derivatives with aromatic diamines or diols, can significantly increase the thermal stability of the resulting polymers. semanticscholar.org This enhancement is attributed to the inherent rigidity and high thermal resistance of the aromatic moieties.

The formation of cross-linked polymer networks is also a well-established method for boosting thermal stability. marquette.edu For triazine-based materials, cross-linking can be achieved through various methods, including the use of multifunctional cross-linking agents that react with the triazine core or its substituents. researchgate.net For example, 1,3,5-triazine-2,4,6-tribenzaldehyde has been synthesized and used as a cross-linking agent to create novel hydrogels. nih.gov Such cross-linked structures restrict the thermal motion of polymer chains, leading to higher decomposition temperatures and improved char formation. marquette.eduresearchgate.net

Furthermore, the synthesis of s-triazine based Schiff base polymers has been shown to yield materials with good thermal properties. researchgate.net The condensation polymerization between bishydrazino-s-triazine derivatives and aldehydes like terephthaldehyde results in polymers with notable thermal stability. researchgate.net The specific substituents on the triazine ring in these Schiff base polymers also play a crucial role in determining their thermal characteristics. researchgate.net

The introduction of specific functional groups can also impart flame-retardant properties. Triazine derivatives can act as inherently flame-retardant materials. rsc.org Functionalization with groups containing phosphorus, nitrogen, or silicon is a common approach to enhance flame retardancy. researchgate.net For example, the combination of triazine-based polymers with ammonium (B1175870) polyphosphate has been shown to create effective intumescent flame-retardant systems. nih.govresearchgate.net

The table below summarizes the effect of different functional groups on the thermal properties of s-triazine-based polymers, based on findings from various research studies.

Functionalization StrategyFunctional Group/MoietyEffect on Thermal PropertiesReference
Substitution on Phenyl Ring Methoxy (-OCH3)Increased char residue and LOI nih.govresearchgate.net
Bromine (-Br)Increased thermal stability nih.gov
Incorporation into Polymer Backbone Aromatic RingsIncreased thermal stability semanticscholar.org
Schiff Base LinkagesGood thermal properties researchgate.net
Cross-linking Divinylbenzene, DimethacrylatesEnhanced thermal stability and char formation marquette.edu
1,3,5-triazine-2,4,6-tribenzaldehydeFormation of cross-linked hydrogels nih.gov
Introduction of Specific Groups Trifluoromethyl (-CF3)Improved thermal stability nih.govacs.org
Ammonium PolyphosphateSynergistic flame retardancy nih.govresearchgate.net

It is important to note that while these strategies have proven effective for various s-triazine derivatives, their specific impact on this compound would require dedicated experimental investigation. The presence of the chloro-substituent on the phenyl rings already influences the electronic properties and reactivity of the molecule, which would need to be considered when designing functionalization schemes.

Catalytic Applications and Mechanistic Insights

Aryl-Triazines as Organic Catalysts or Promoters in Chemical Transformations

Aryl-triazines can function as metal-free catalysts or promoters, leveraging the electronic characteristics of the triazine core to activate substrates and facilitate reactions. Their utility is particularly noted in reactions requiring Lewis basic sites or specific structural arrangements to organize reactants.

In cyclization reactions, the triazine core can act as a structural template. An iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source has been developed for the atom-efficient synthesis of 2,4,6-triaryl-1,3,5-triazines. rsc.org A plausible mechanism suggests the initial formation of an imine, which then undergoes a series of condensation and oxidation steps, culminating in the cyclization to the stable triazine ring. rsc.org Similarly, functionalized imidazothiazolotriazine derivatives have been synthesized through the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters, showcasing the triazine moiety's role in complex heterocyclic constructions. beilstein-journals.org

Triazine-based materials have shown significant promise in facilitating Knoevenagel condensations and oxidative coupling reactions. Covalent triazine frameworks (CTFs), which are porous polymers containing triazine units, can act as heterogeneous catalysts. The inherent nitrogen-rich functionalities within CTFs can serve as basic sites to catalyze the Knoevenagel condensation. mdpi.com A ruthenium complex supported on a bipyridine-containing CTF (RuIII@bipy-CTF) demonstrated high efficiency in a tandem aerobic oxidation-Knoevenagel condensation of benzyl (B1604629) alcohols to α,β-unsaturated nitriles. mdpi.com In this system, the N-rich framework not only supports the metal complex but also provides the basic sites necessary for the condensation step. mdpi.com

Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been employed as innovative photocatalysts for the selective oxidative coupling of benzylamines to the corresponding N-benzylidene benzylamines under mild conditions. acs.orgnih.gov The electron-deficient triazine core is believed to play a crucial role in the photocatalytic cycle, facilitating the electron transfer processes necessary for the oxidation. nih.gov

Triazine-Based Ligands in Metal-Catalyzed Processes

The rigid, C3-symmetric structure of 2,4,6-trisubstituted-1,3,5-triazines makes them attractive building blocks for constructing polydentate ligands for coordination with transition metals. bohrium.com These ligands have been instrumental in developing both homogeneous and heterogeneous catalysts for a wide array of chemical transformations.

Triazine derivatives functionalized with coordinating groups (e.g., pyridyl, amino) can act as multidirectional ligands, capable of binding multiple metal ions to form discrete coordination complexes or extended metal-organic frameworks (MOFs). uu.nlbohrium.comresearchgate.net While the nitrogen atoms of the triazine ring itself are typically non-coordinating due to electron delocalization, the appended functional groups provide the necessary binding sites. uu.nl This allows for the design of polynuclear metal complexes with potential applications in catalysis. researchgate.net

For example, a series of ligands based on 1,3,5-triazine (B166579) and 2,2′-dipyridylamine were synthesized and coordinated with copper(II) and nickel(II) salts. uu.nlresearchgate.net The resulting copper complexes were found to catalyze the oxidation of 3,5-di-tert-butylcatechol. uu.nlresearchgate.net The design of such ligands can significantly impact catalyst stability and activity. uu.nl In another instance, triazine-based PNP pincer ligands have been developed where the triazine core modulates the electronic properties of the metal center, influencing its catalytic activity in reactions like amine alkylation and the synthesis of heterocycles. acs.org The increased π-acidity of the triazine ring compared to pyridine (B92270) can stabilize the metal center and, in some cases, lead to enhanced catalytic performance. acs.orgsemanticscholar.org

A major focus in catalysis is the development of stable and recyclable heterogeneous catalysts to bridge the gap between highly active homogeneous systems and industrially viable processes. mdpi.com Triazine-based porous organic polymers, such as Covalent Triazine Frameworks (CTFs), have emerged as excellent platforms for heterogeneous catalysis due to their high surface area, tunable porosity, and exceptional chemical stability. rsc.orgresearchgate.net

These frameworks can be used as supports to immobilize active metal species. A bifunctional catalyst was created by immobilizing phosphotungstic acid and ruthenium onto a CTF. rsc.org This material, PTA_Ru/CTF3, was highly active for the one-pot hydrolytic hydrogenation of xylan (B1165943) to xylitol (B92547) and demonstrated excellent stability and recyclability over six runs. rsc.org Similarly, a ruthenium complex tethered to a nitrogen-rich CTF (RuIII@bipy-CTF) served as a robust and recyclable catalyst for tandem oxidation reactions. mdpi.com The recyclability of heterogeneous catalysts is a key advantage, reducing costs and environmental impact. mdpi.comhilarispublisher.com

Table 1: Recyclability of Heterogeneous Triazine-Based Catalysts

Catalyst System Reaction Number of Cycles Outcome Source
PTA_Ru/CTF3 Hydrolytic hydrogenation of xylan 6 Maintained high activity and selectivity rsc.org
RuIII@bipy-CTF Tandem aerobic oxidation-Knoevenagel condensation Not specified High catalytic performance exceeding homogeneous counterpart mdpi.com

Investigation of Catalytic Mechanisms and Reaction Kinetics for Triazine-Mediated Reactions

Understanding the reaction mechanisms and kinetics is fundamental to optimizing catalytic processes and designing more efficient catalysts. For triazine-mediated reactions, this involves studying the role of the triazine core, the influence of substituents, and the interaction with co-catalysts or metal centers.

Mechanistic studies of the iron-catalyzed cyclization of aldehydes to form 2,4,6-triaryl-1,3,5-triazines suggest a plausible pathway involving the formation and subsequent condensation of imine intermediates. rsc.org In photocatalytic systems, such as the water-splitting reaction catalyzed by triazine-based carbon nitrides, ab initio calculations have been used to explore the photochemical reaction mechanisms. rsc.org These studies indicate that photoexcited triazine can abstract a hydrogen atom from water through a sequential electron and proton transfer, leading to the generation of hydrogen and hydroxyl radicals. rsc.org The reaction mechanism of triazines as H2S scavengers has also been investigated, revealing complex, pH-dependent pathways that can be probed using techniques like mass spectrometry. acs.orgnih.gov

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. The kinetics of the alkaline hydrolysis of azo reactive dyes containing monochloro-s-triazine groups have been studied to evaluate their reactivity and sensitivity to temperature changes. researchgate.net Such studies are crucial for optimizing industrial processes like textile dyeing. Similarly, the polymerization kinetics of triazine-based benzoxazine (B1645224) monomers have been investigated using differential scanning calorimetry (DSC) to understand the ring-opening polymerization (ROP) process, which is essential for developing new polymer materials. acs.org The hydrolysis of various s-triazine compounds, including atrazine (B1667683) and melamine, over an Al2O3 catalyst has been shown to proceed via cleavage of the triazine ring, with the reaction kinetics determined under isothermal conditions. utwente.nl

Structure Property Relationships and Rational Design Principles

Impact of Chloro-Substitution Pattern (Ortho, Meta, Para) on Molecular Geometry, Electronic Properties, and Reactivity

Molecular Geometry:

Ortho-substitution: The presence of a chlorine atom at the ortho position induces significant steric hindrance. This forces the phenyl rings to twist out of the plane of the central triazine ring to a greater degree than in the meta or para isomers. This increased dihedral angle disrupts π-conjugation between the phenyl and triazine rings.

Para-substitution: The para-isomer experiences the least steric hindrance, allowing for the most planar conformation of the three. This planarity can enhance π-conjugation and facilitate specific packing arrangements in the solid state. For the related 2,4,6-tris(halophenoxy)-1,3,5-triazines, it has been observed that para-substitution can lead to the formation of host-guest structures, whereas ortho and meta-substituted versions tend to form close-packed structures without inclusions researchgate.net.

Electronic Properties: The chlorine atom is an electronegative group that exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Inductive Effect (-I): The C-Cl bond is polarized towards the chlorine, withdrawing electron density from the phenyl ring. This effect is distance-dependent and deactivates the ring towards electrophilic substitution.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the phenyl ring. This effect directs incoming electrophiles to the ortho and para positions.

PropertyOrtho-IsomerMeta-IsomerPara-Isomer
Steric Hindrance HighModerateLow
Phenyl-Triazine Dihedral Angle LargestIntermediateSmallest
π-Conjugation DisruptedPartially maintainedMaximized
Electronic Effect at Ring Inductive & ResonancePrimarily InductiveInductive & Resonance
Predicted Packing Close-packed researchgate.netClose-packed researchgate.netPotential for host-guest structures researchgate.net

Reactivity: The reactivity of the triazine core is primarily characterized by its electron-deficient nature, making it susceptible to nucleophilic attack. However, the substitution on the phenyl rings modulates the reactivity of the rings themselves, particularly towards electrophilic aromatic substitution. The chlorine substituent is deactivating, meaning all isomers will be less reactive than the unsubstituted 2,4,6-triphenyl-1,3,5-triazine (B147588). The resonance effect, which directs incoming electrophiles, is most pronounced for attacks at the ortho and para positions relative to the chlorine.

Correlation between Molecular Structure and Photophysical/Electrochemical Behavior

The photophysical and electrochemical properties of 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine are intrinsically linked to its molecular structure, which features an electron-accepting triazine core and moderately deactivated phenyl rings.

Photophysical Properties:

Absorption: Molecules based on the 2,4,6-triphenyl-1,3,5-triazine scaffold typically exhibit strong UV absorption maxima corresponding to π–π* electronic transitions within the conjugated aromatic system of the triazine and benzene moieties acs.org. For related 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives, absorption occurs in the 200-400 nm range researchgate.net. The meta-chloro substitution is expected to cause only minor shifts (solvatochromic shifts) in the absorption bands compared to the unsubstituted parent compound. The disruption of planarity in such molecules can affect the molar extinction coefficient, with less planar structures showing a lower probability for the π–π* transition researchgate.net.

Emission: Many triazine derivatives are used in organic light-emitting diodes (OLEDs), indicating their potential for fluorescence or phosphorescence nih.gov. The emission properties are highly dependent on the nature of the excited state. In donor-acceptor systems involving a triphenyl-triazine unit, the emission can originate from an intraligand charge transfer (ILCT) state rsc.org. The energy of this state, and thus the color of the emission, can be tuned by changing the strength of the donor and acceptor groups and the linkage between them rsc.org.

Electrochemical Behavior:

Reduction: The electron-deficient 1,3,5-triazine (B166579) ring is the primary site for reduction. Cyclic voltammetry studies on related compounds show that the triazine moiety makes these molecules strong electron acceptors rsc.org. The electrochemical reduction of triazines can involve the azomethine (-C=N-) groups within the ring researchgate.net. Studies of Ir(III) complexes functionalized with triphenyl-triazine at meta and para positions show that these moieties shift the reduction potential anodically by about 0.6 V compared to the unfunctionalized parent complex, confirming that reduction is centered on the triazine unit rsc.org.

Oxidation: Oxidation is expected to be more difficult due to the electron-withdrawing nature of both the triazine core and the chloro-substituents. The highest occupied molecular orbital (HOMO) is typically located on the phenyl rings, and their oxidation would occur at high potentials.

ParameterExpected Behavior for this compound
UV-Vis Absorption (λmax) Strong absorption in the UV region, attributed to π–π* transitions acs.org.
Luminescence Potential for fluorescence/phosphorescence; emission properties tunable by modification.
Reduction Potential Readily reduced at the triazine core; potentials are anodically shifted by the triazine unit rsc.org.
Oxidation Potential High potential required for oxidation, localized on the chlorophenyl rings.
Electron Affinity High, characteristic of electron transport materials nih.gov.
Ionization Potential High, due to electron-withdrawing groups researchgate.net.

Influence of Substituents on Supramolecular Interactions and Self-Assembly Processes

The 1,3,5-triazine core is a powerful building block (synthon) in supramolecular chemistry due to its planar geometry, C3 symmetry, and the presence of nitrogen atoms that can act as hydrogen bond acceptors chim.itresearchgate.net. The chloro-substituents in this compound introduce additional, highly directional interactions that guide its self-assembly.

π–π Stacking: The electron-deficient triazine ring can engage in favorable π–π stacking interactions with the more electron-rich phenyl rings of adjacent molecules. This is a common and significant organizing force in the crystal packing of triazine derivatives researchgate.netacs.org.

Halogen Bonding: The chlorine atoms on the phenyl rings can participate in halogen bonding, an attractive non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule nih.gov. Potential halogen bond acceptors in the crystal lattice could include the nitrogen atoms of the triazine ring (C–Cl···N) or the π-system of a phenyl or triazine ring (C–Cl···π). The strength of halogen bonds increases in the order Cl < Br < I nih.gov.

Other Weak Interactions: The crystal structure is further stabilized by a network of van der Waals forces and potentially weak C–H···Cl interactions.

The position of the chloro-substituent is crucial. As seen in related halophenoxy-triazines, ortho and meta isomers tend to favor dense, close-packed crystal structures, while the more linear shape of para isomers can promote the formation of porous networks or channels capable of including guest molecules researchgate.net. Therefore, this compound is expected to form a densely packed, single-component crystal structure guided by a combination of π–π stacking and weak hydrogen or halogen bonds.

Rational Design Strategies for Tailoring the Properties and Enhancing the Performance of this compound and its Derivatives for Specific Applications

Rational design involves strategically modifying the molecular structure to achieve desired functions. The 2,4,6-triphenyl-1,3,5-triazine framework serves as an excellent platform for designing materials for electronics, optoelectronics, and porous frameworks.

Tuning for Optoelectronics (OLEDs, Solar Cells): The primary strategy is to create efficient donor-acceptor (D-A) systems.

Acceptor Core: The this compound unit serves as a strong, pre-defined acceptor.

Donor Moieties: To enhance charge-transfer character and tune the HOMO-LUMO energy gap, electron-donating groups (e.g., carbazole (B46965), triphenylamine, methoxy groups) can be introduced. A computational study on triazine-carbazole systems showed that substitution patterns can efficiently modulate triplet energy, HOMO/LUMO levels, and reorganization energy, which are critical parameters for OLED host materials rsc.org.

Linkage and Geometry: The connectivity between donor and acceptor units (e.g., meta vs. para) can be altered to control the degree of electronic coupling and the nature of the excited state, thereby tuning the emission color and efficiency rsc.org.

Design of Porous Materials (CTFs): Covalent triazine-based frameworks (CTFs) are a class of porous polymers with high thermal and chemical stability.

Monomer Design: Derivatives of 2,4,6-triphenyl-1,3,5-triazine bearing reactive groups (like nitriles) can be used as building blocks. Trimerization of these groups under ionothermal conditions leads to the formation of a rigid, porous network.

Property Enhancement: The performance of CTFs, for instance as cathodes in lithium-ion batteries, can be enhanced by creating composites with conductive materials like reduced graphene oxide (rGO). This rational design improves the pore structure and surface area, leading to higher capacity and stability mdpi.comnih.gov.

Enhancing Photocatalytic Activity: Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been shown to act as effective photocatalysts. The design strategy involves increasing the number of triazine units and extending the π-conjugated system to improve light absorption and electron-transfer processes, leading to enhanced photocatalytic performance nih.gov.

By systematically modifying the substituents on the phenyl rings, extending the π-conjugation, or incorporating the entire molecule into larger polymeric or dendritic structures, the properties of this compound can be precisely tailored for applications ranging from solar cells and OLEDs to advanced energy storage and catalysis nih.govnih.govchemimpex.com.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Greener Synthetic Pathways for Complex Triazine Architectures

The traditional synthesis of 2,4,6-trisubstituted-1,3,5-triazines typically involves the sequential, temperature-controlled nucleophilic substitution of chlorine atoms from the inexpensive starting material, cyanuric chloride. nih.govresearchgate.net While effective, these methods often fall short of modern green chemistry principles, creating a need for more sustainable and efficient alternatives. nih.gov

Future research will likely focus on the adoption and refinement of greener synthetic protocols. Methodologies such as microwave-assisted and ultrasound-assisted synthesis have already shown promise for producing 1,3,5-triazine (B166579) derivatives with higher yields, significantly shorter reaction times, and reduced energy consumption. nih.govnih.gov Sonochemical approaches, in particular, offer the advantage of using more environmentally benign solvents like water, further enhancing the sustainability of the process. nih.govnih.gov

Another promising avenue is the use of direct arylation polymerization (DAP). This method allows for the coupling of monomers without the need for pre-activating C-H bonds, offering a more modular and "greener" route to complex triazine-based polymers. rsc.org Applying DAP to synthesize molecules like 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine could provide better control over the final structure and properties. rsc.org The development of biocatalysis, using enzymes to drive reactions, represents a frontier in fine chemical production that offers shorter, less energy-intensive syntheses with reduced waste compared to traditional organic synthesis. wikipedia.org

Table 1: Emerging Greener Synthetic Methodologies for Triazine Derivatives

Methodology Typical Conditions Key Advantages Relevant Findings
Microwave-Assisted Synthesis Microwave reactor, reduced solvent, shorter timeRapid heating, increased reaction rates, higher yields, scalability nih.govnih.govOptimized conditions using sodium carbonate and a phase-transfer catalyst in DMF have shown high yields. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry) Ultrasonic irradiation, often in aqueous mediaShortened reaction times (minutes), high yields (>75%), high purity, energy efficiency nih.govnih.govEnables efficient synthesis in water with minimal organic solvents, aligning with green chemistry principles. nih.govnih.gov
Direct Arylation Polymerization (DAP) Coupling of monomers without C-H bond pre-activationModular, "greener" pathway, good control over polymer morphology and properties rsc.orgSuccessfully used to create triazine-core conjugated porous polymers for photocatalysis. rsc.org
Biocatalysis Use of isolated enzymes or whole-cell systemsEnvironmentally attractive, less energy-intensive, reduced waste, high specificity wikipedia.orgA leading method for producing chiral products on an industrial scale, with potential for complex molecule synthesis. wikipedia.org

Application of Advanced In-Situ Characterization Techniques for Dynamic Processes and Reaction Monitoring

Understanding the kinetics and mechanisms of triazine synthesis and their dynamic behavior in various applications is crucial for optimization and control. Advanced in-situ characterization techniques are poised to provide unprecedented insights into these processes. If a reaction involves transient or labile intermediates, in-situ spectroscopy is often the only viable analytical option. spectroscopyonline.com

Techniques such as in-situ Raman and mid-infrared (IR) spectroscopy are powerful tools for real-time reaction monitoring. spectroscopyonline.comresearchgate.net For instance, a methodology using in-situ Raman spectroscopy has been developed to monitor the scavenging reactions of MEA-triazine with hydrogen sulfide, tracking concentration changes over time under various conditions. aau.dk Similarly, paper spray mass spectrometry has been employed to probe the complex reaction mechanisms between triazine and H₂S, revealing how different pH levels lead to completely different reaction pathways. nih.gov The characterization of triazine products can be challenging due to low solubility, which sometimes necessitates the use of co-solvents like trifluoroacetic acid (TFA) or elevated temperatures for NMR analysis. tdx.cat

Future applications could involve using these techniques to monitor the stepwise synthesis of this compound from cyanuric chloride, allowing for precise control over each substitution step. This would be invaluable for optimizing yields and preventing the formation of undesired byproducts, an issue that can arise in industrial manufacturing. ondavia.com

Table 2: Advanced In-Situ Characterization Techniques for Triazine Chemistry

Technique Sampling Mode Application in Triazine Chemistry Key Insights
Raman Spectroscopy Immersion probesReal-time quantitative analysis of MEA-triazine concentration during manufacturing and H₂S scavenging. researchgate.netaau.dkEnables optimization of chemical dosage and process control. researchgate.net
Infrared (IR) Spectroscopy Attenuated Total Reflectance (ATR), Reflection-Absorption (IRRAS)Monitoring of reactions involving transient species and multilayer films. spectroscopyonline.comProvides detailed information on the formation and consumption of reactants, intermediates, and products. spectroscopyonline.com
Mass Spectrometry Paper Spray IonizationElucidating complex reaction mechanisms and identifying intermediates under varying conditions (e.g., pH). nih.govRevealed pH-dependent reaction pathways for triazine reactions. nih.gov
NMR Spectroscopy High-temperature, co-solventsStructural characterization of triazine products, including conformers and rotamers. tdx.catOvercomes solubility issues and helps characterize dynamic equilibria. tdx.cat

Development of Multifunctional Triazine-Based Materials with Synergistic Properties

The inherent π-electron deficient nature of the 1,3,5-triazine ring makes it an excellent core for developing multifunctional materials with unique optoelectronic and catalytic properties. mdpi.com When combined with various substituents, the triazine scaffold can yield materials where multiple functionalities work in synergy.

Research has demonstrated the use of triazine derivatives in a wide array of applications:

Organic Light-Emitting Diodes (OLEDs): Triazine-carbazole hybrids have been designed as highly efficient thermally activated delayed fluorescence (TADF) emitters. rsc.org These materials can act simultaneously as emitters and hosts in OLEDs, showcasing their multifunctional nature. rsc.org A recently designed molecule, CzTRZCN, achieved remarkable dual functionality, acting as an efficient TADF emitter in OLEDs and exhibiting high two-photon absorption (2PA) for potential use in medical imaging. chemeurope.comeurekalert.org

Solar Cells: Due to their electron-accepting and transporting capabilities, triazine-based molecules are used as donors, acceptors, and transport materials in organic solar cells (OSCs) and perovskite solar cells (PSCs). mdpi.com

Catalysis: Nanoporous polymers based on a triazine framework have shown versatile catalytic activity, for example, in the conversion of CO₂ into cyclic carbonates and in C-C bond formation. rsc.org

UV Absorbers: Triazine-type UV absorbers are high-performance compounds that protect materials like plastics and coatings from UV degradation due to their excellent thermal stability and low volatility. precedenceresearch.com

For this compound, the electron-withdrawing nature of both the triazine core and the chlorophenyl groups could lead to materials with high electron affinity, making them promising candidates for electron transport layers in electronic devices or as non-fullerene acceptors in solar cells. mdpi.com Future work should focus on synthesizing and characterizing such materials to explore their synergistic properties.

Integration of Triazine Chemistry with Nanotechnology and Advanced Manufacturing Processes

The intersection of triazine chemistry with nanotechnology and advanced manufacturing is a rapidly expanding frontier. The robust and tunable nature of the triazine scaffold makes it ideal for constructing well-defined nanostructures and for integration into industrial processes.

Key areas of development include:

Covalent Triazine Frameworks (CTFs): These porous organic materials are synthesized through the trimerization of aromatic nitriles and are noted for their high stability, large surface area, and nitrogen-rich structure. chinesechemsoc.orgbohrium.com CTFs are being explored for gas separation, catalysis, and as electrode materials. chinesechemsoc.orgmdpi.com The synthesis conditions (thermodynamic vs. kinetic control) play a crucial role in determining the crystallinity and porosity of the resulting 2D nanosheets. bohrium.com

Nanoparticle Functionalization: Triazine derivatives can be grafted onto the surface of nanoparticles, such as cellulose (B213188) nanocrystals (CNCs), to modify their properties. ncsu.edu This modification can improve thermal stability and alter surface properties like hydrophilicity. ncsu.edu In another example, gold nanoparticles have been stabilized by triazine frameworks to create multifunctional catalysts for tandem reactions. chinesechemsoc.org

Dendrimers: The stepwise substitution chemistry of cyanuric chloride is well-suited for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with applications in materials science and drug delivery. mdpi.comcore.ac.uk

Advanced Manufacturing: In the polymer industry, triazine-based UV absorbers are incorporated into plastics and coatings using methods like masterbatching, where the additive is concentrated in a carrier resin for efficient dispersion and handling. precedenceresearch.com

The compound this compound could serve as a key monomer for creating novel CTFs or as a functional ligand for modifying nanoparticles. Its predicted high thermal stability would be advantageous for applications in advanced manufacturing that require robust materials.

Table 3: Integration of Triazine Chemistry and Nanotechnology

Nanotechnology Area Triazine-Based Component Emerging Application Significance
Porous Materials Covalent Triazine Frameworks (CTFs)Gas storage/separation, catalysis, energy storage chinesechemsoc.orgmdpi.comHigh stability and tunable porosity make them versatile platforms for sustainable technologies. bohrium.commdpi.com
Surface Modification Triazine derivativesFunctionalization of cellulose nanocrystals (CNCs) and gold nanoparticles (AuNPs) chinesechemsoc.orgncsu.eduImproves thermal stability of CNCs; creates multifunctional AuNP catalysts. chinesechemsoc.orgncsu.edu
Macromolecules Triazine-based dendronsDrug delivery, solid-supported catalysis mdpi.comcore.ac.ukProvides precise control over molecular architecture and functionality. mdpi.com
Advanced Materials 2D Triazine NanosheetsElectrode materials for supercapacitors, photocatalysts bohrium.commdpi.comUnique electronic and structural properties for next-generation devices. bohrium.com

Further Advancements in Theoretical and Computational Chemistry for Predicting Novel Properties and Guiding Experimental Design

Theoretical and computational chemistry are indispensable tools for accelerating the discovery and design of new triazine-based materials. By predicting molecular properties and reaction pathways, these methods can significantly reduce the experimental effort required.

Computational approaches are being used to:

Predict Molecular Properties: Density Functional Theory (DFT) is widely used to predict the geometry, electronic structure, and stability of triazine compounds. acs.orgrsc.org Such calculations can predict whether a molecule will be planar and possess conjugation, which are key to stability. acs.orgrsc.org

Guide Synthesis: Computational studies can explore potential synthetic routes and predict their feasibility. mdpi.com For instance, theoretical analysis of the azido-tetrazole isomerism in triazidotri-s-triazine helped to elucidate the reaction mechanism and energy barriers. acs.org

Design Functional Materials: Quantitative Structure-Property Relationship (QSPR) models can be constructed to predict the properties of new compounds based on their structure, aiding in the computer-aided design of novel materials like UV absorbers. nih.gov The integration of Artificial Intelligence (AI) and machine learning is further enhancing this capability, allowing algorithms to analyze vast datasets to discover new materials and optimize their synthesis. precedenceresearch.com

Elucidate Mechanisms: Molecular dynamics simulations and DFT calculations are used to understand complex phenomena, such as the excited-state deactivation mechanisms that give triazine derivatives their photostability. nih.gov They are also used to predict how triazine derivatives will bind to biological targets like DNA or protein receptors. rsc.orgnih.gov

For this compound, computational studies could predict its nonlinear optical properties, its potential as a TADF emitter, and its stability. acs.org Such theoretical work would provide invaluable guidance for future experimental synthesis and characterization efforts, ensuring that research is targeted toward the most promising applications. mdpi.commdpi.com

Q & A

Q. Table 1: Synthesis Optimization Parameters

CatalystSolventAtmosphereYield (Reported)
NaOH/KOHAcetone/waterAmbientHigh (industrial)
DIPEATHFArgonModerate-to-high
NaHAcetonitrileNot specifiedVariable

Recommendation : For lab-scale synthesis, use DIPEA in THF under argon for controlled reactivity. Monitor progress via TLC or HPLC.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorophenyl groups) and confirms symmetry. Aromatic protons appear downfield (δ 7.0–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases to assess purity (>99% achievable via recrystallization) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ for C₂₁H₁₂Cl₃N₃: ~420.6 Da).
  • X-ray Crystallography : Resolves crystal packing and confirms triazine ring geometry .

Note : Solubility in toluene or DCM simplifies sample preparation .

Advanced: How can this triazine derivative be utilized in designing metal-organic frameworks (MOFs), and what challenges arise in controlling coordination geometry?

Methodological Answer:
Triazines act as ligands due to nitrogen-rich sites. Key applications:

  • Metal Coordination : The triazine core binds Fe³⁺ or Cu²⁺, forming stable complexes for MOFs. TPTZ (a related triazine) demonstrates strong chelation with transition metals .
  • Challenges :
    • Steric Hindrance : Bulky 3-chlorophenyl groups may limit metal accessibility. Use smaller substituents or mixed ligands to enhance porosity .
    • pH Sensitivity : Metal-triazine bonds may hydrolyze under acidic conditions. Stabilize with buffered solutions (pH 6–8) .

Q. Table 2: Metal-Triazine Coordination Examples

Metal IonApplicationReference
Fe³⁺Environmental Fe detection
Cu²⁺Catalytic MOFs for oxidation

Advanced: When encountering contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects), what methodological adjustments can resolve discrepancies?

Methodological Answer:
Contradictions often stem from assay conditions:

  • Cell Line Variability : Test cytotoxicity on non-target cells (e.g., HEK293) alongside microbial assays to differentiate selective toxicity .
  • Concentration Gradients : Use IC₅₀ curves (0.1–100 µM) to identify therapeutic windows.
  • Control Experiments : Include positive controls (e.g., amphotericin B for antifungal assays) and solvent controls (DMSO ≤1% v/v) .

Recommendation : Validate results with orthogonal assays (e.g., fluorescence-based viability vs. ATP luminescence).

Advanced: What safety protocols are critical when handling this compound, especially regarding reactivity with common laboratory reagents?

Methodological Answer:

  • Reactivity Hazards :
    • Acetone/Ammonia : Exothermic reactions may occur. Avoid mixing with acetone under confinement .
    • Reducing Agents : Potential decomposition with NaBH₄ or LiAlH₄. Use inert conditions for such reactions .
  • Exposure Mitigation :
    • Ventilation : Use fume hoods for synthesis and handling.
    • PPE : Nitrile gloves, lab coats, and safety goggles.
    • First Aid : For skin contact, rinse with soap/water; for inhalation, move to fresh air .

Note : Store in airtight containers at room temperature, away from strong oxidizers .

Advanced: How can computational modeling (e.g., DFT) predict electronic properties for optoelectronic applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO levels to assess electron transport potential. The chlorophenyl groups increase electron-withdrawing capacity, lowering LUMO (~-2.5 eV), suitable for OLED electron transport layers .
  • Molecular Dynamics (MD) : Simulate packing in thin films to optimize charge mobility.

Software Tools : Gaussian (DFT), Materials Studio (MD). Validate with experimental UV-Vis and cyclic voltammetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.